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Compound of Interest |

Compound Name: 4-Bromophenyl benzoate

CAS No.: 1523-17-7

\ J

CAS 1523-17-7 | Structural Integrity & Synthetic Utility[1]

Executive Summary & Chemical Identity

4-Bromophenyl benzoate is a strategic aromatic ester characterized by its dual-functional
nature: a labile ester linkage susceptible to nucleophilic attack or rearrangement, and an aryl
bromide moiety primed for transition-metal catalysis.[1] In drug discovery and materials
science, it serves as a critical "pivot molecule"—allowing for the modular construction of liquid
crystals and benzophenone-derived UV absorbers.

This guide moves beyond basic catalog data to provide a rigorous, field-validated protocol for
synthesis, purification, and downstream application.

Core Datasheet
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Property Specification

CAS Number 1523-17-7

IUPAC Name 4-Bromophenyl benzoate

Molecular Formula C13H9BrO:2

Molecular Weight 277.11 g/mol

Melting Point 99-102 °C (Recrystallized from EtOH)
Appearance White crystalline needles/powder

Soluble in DCM, CHCIs, Toluene; Insoluble in

Solubility
Water

SMILES C1=CC=C(C=C1)C(=0)0C2=CC=C(C=C2)Br

Synthesis Protocol: The Schotten-Baumann Approach

While esterification can be achieved via Fischer methods (acid catalysis), the Schotten-
Baumann reaction is superior for 4-bromophenyl benzoate due to the lower nucleophilicity of
the phenol oxygen compared to aliphatic alcohols. The use of an acid chloride under basic
conditions drives the equilibrium forward irreversibly.[1]

Reagents & Stoichiometry[1]

e Substrate: 4-Bromophenol (1.0 equiv)
» Reagent: Benzoyl chloride (1.1 equiv) - Freshly distilled recommended.
e Base: Pyridine (1.2 equiv) or Triethylamine (1.5 equiv)

e Solvent: Dichloromethane (DCM) - Anhydrous.[1]

Step-by-Step Methodology

e Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar
and nitrogen inlet, dissolve 4-bromophenol (17.3 g, 100 mmol) in anhydrous DCM (100 mL).

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b073658?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromophenyl-benzoate
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromophenyl-benzoate
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromophenyl-benzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073658?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Base Addition: Add triethylamine (15.2 g, 150 mmol) and cool the solution to 0 °C using an
ice/water bath. Mechanistic Note: Cooling controls the exothermic formation of the
acylammonium intermediate.

o Acylation: Add benzoyl chloride (15.5 g, 110 mmol) dropwise via a pressure-equalizing
addition funnel over 30 minutes. The solution will become cloudy as triethylamine
hydrochloride precipitates.[1]

o Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via
TLC (Hexane/EtOAc 8:2). The starting phenol spot (

) should disappear, replaced by the less polar ester (

)

e Quench & Workup:

o Pour the reaction mixture into 100 mL of 1M HCI (cold). Purpose: Solubilizes the amine
salts and hydrolyzes excess benzoyl chloride.

o Separate the organic layer and wash sequentially with:
= Sat. NaHCOs (2 x 50 mL) - Removes residual benzoic acid.[1]
= Brine (1 x 50 mL) - Osmotic drying.[1]

 Purification: Dry over anhydrous MgSOa, filter, and concentrate in vacuo. Recrystallize the
crude white solid from hot Ethanol (95%).[1]

Workflow Visualization

4-Bromophenol Activation 3 Add Benzoyl Chloride Nucleophilic Attack > Tetrahedral Elimination of CI- > Acid Wash (HCI) Recrystallization > 4-Bromophenyl Benzoate
+ Et3N in DCM (0°C, Dropwise) Intermediate + Base Wash (NaHCO3) (Crystalline Solid)

Click to download full resolution via product page

Figure 1: Optimized Schotten-Baumann synthesis workflow for 4-bromophenyl benzoate.
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Reactivity & Applications: The Divergent Pathways

4-Bromophenyl benzoate is a "bifurcation point” molecule.[1] Its reactivity profile allows for
two distinct chemical modifications that do not interfere with one another if performed in the
correct sequence.[1]

Pathway A: The Fries Rearrangement (Orthogonal
Functionalization)

This reaction is critical for synthesizing UV-absorbing benzophenones.[1] Because the para
position of the phenol ring is blocked by bromine, the acyl group is forced to the ortho position.

Catalyst: Aluminum Chloride (AICIs) or Lewis Acidic lonic Liquids.[1]

Conditions: 120-140 °C (Melt) or Reflux in Chlorobenzene.[1]

Mechanism: The Lewis acid coordinates to the carbonyl oxygen, weakening the ester bond.
The acylium ion generates and re-attacks the aromatic ring at the ortho position
(intramolecular or tight ion-pair mechanism).[1]

Product:(5-Bromo-2-hydroxyphenyl)(phenyl)methanone.[1]

Pathway B: Suzuki-Miyaura Cross-Coupling

The aryl bromide bond is highly active toward Pd(0) oxidative addition, while the ester linkage
remains stable under mild basic conditions (e.g., KsPOa). This allows for the synthesis of biaryl
esters (liquid crystal precursors).[1]

Catalyst: Pd(PPhs)a (3-5 mol%).[1]

Coupling Partner: Phenylboronic acid.[1][2][3]

Base: K2COs or KsPOa4 (anhydrous conditions preferred to prevent hydrolysis).[1]

Product:Biphenyl-4-yl benzoate.[1]

Mechanistic Divergence Map
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Figure 2: Divergent reactivity map showing regioselective rearrangement vs. chemoselective

coupling.

Quality Control & Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

1H NMR (400 MHz, CDCls):

8.18-8.22 (m, 2H):Ortho-protons of the benzoate ring (Deshielded by carbonyl).
7.62—7.66 (m, 1H):Para-proton of the benzoate ring.

7.48-7.55 (m, 4H): Overlap of meta-protons of benzoate and meta-protons of the
bromophenyl ring (relative to oxygen).

7.10-7.15 (d, 2H):Ortho-protons of the bromophenyl ring (relative to oxygen).

o Note: The bromophenyl ring typically shows an AA'BB' system, but shifts depend on
concentration and solvent.
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IR Spectroscopy (KBr):
e 1735 cm~1: Strong C=0 stretch (Ester).[1]
e 1260 cm~1: C-O-C asymmetric stretch.[1]

e 1070 cm~: Aryl-Br stretch (often weak/obscured).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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